N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide is a research compound1. Its molecular formula is C14H18N6O2 and its molecular weight is 302.3381.
Synthesis Analysis
The compound has been studied as part of a systematic structure modification effort to identify full antagonists of the androgen receptor1. Novel carboximidamides linked with the pyrimidine moiety, akin to the structure of interest, have been synthesized and evaluated for their anti-hyperglycemic effects1.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine moiety and a piperidin-4-yl group1. The molecular weight is 302.3381.
Chemical Reactions Analysis
The compound has been part of research into N-methyl imidazole and N-methyl pyrrole-containing polyamides, which can form stacked dimers to target specific DNA sequences1. These compounds, related to the chemical structure, have been investigated for their capacity to bind to G/C-rich sequences with high specificity1.
Physical And Chemical Properties Analysis
The purity of this compound is usually 95%1. It is used for research purposes only and is not intended for human or veterinary use1.
Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis Techniques : A study focused on the synthesis of related compounds, demonstrating methods for preparing coumarin derivatives with a thiazolidin-4-one ring, which are related to the chromene carboxamide structure. This research highlights the process of synthesizing these compounds and their structural confirmation (Ramaganesh, Bodke, & Venkatesh, 2010).
Antagonistic Applications
- CGRP Receptor Antagonism : A compound structurally similar to the specified molecule has been identified as a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor. The study outlines the synthesis of this compound and its potential use as a CGRP receptor inhibitor, highlighting its significance in related pharmaceutical research (Cann et al., 2012).
Anticancer and Antimicrobial Activities
- Anticancer Potential : Compounds with a chromene and pyrimidine structure, similar to the query compound, have been investigated for their anti-proliferative activities against human breast cancer cell lines. The study also conducted molecular docking with active compounds, demonstrating their binding affinity and suggesting their potential as anticancer agents (Parveen et al., 2017).
- Antimicrobial and Antifungal Properties : Various studies have explored the antimicrobial and antifungal activities of chromene-3-carboxamide derivatives. These studies highlight the potential of these compounds in treating bacterial and fungal infections, thereby underscoring their significance in pharmaceutical research (Raval, Naik, & Desai, 2012).
Molecular Docking and QSAR Studies
- Molecular Docking : Research involving molecular docking studies of chromene-3-carboxamide derivatives has been conducted to understand their interaction with biological targets. This research is crucial in drug design and development, providing insights into the potential therapeutic applications of these compounds (Chavan, Hosamani, Kulkarni, & Joshi, 2018).
Safety And Hazards
Future Directions
The compound shows potential in the treatment of castration-resistant prostate cancer1. It has also been explored for its antibacterial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus1. This demonstrates the compound’s potential in antibiotic development1.
properties
IUPAC Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-12-10-17(25)23-20(21-12)24-8-6-14(7-9-24)22-18(26)15-11-13-4-2-3-5-16(13)28-19(15)27/h2-5,10-11,14H,6-9H2,1H3,(H,22,26)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOPKOGAFKZJCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-oxochromene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.